Cas no 1261024-73-0 (3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol)
3-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is a brominated and fluorinated phenylpropenol derivative with applications in organic synthesis and pharmaceutical research. The compound features a conjugated double bond and a hydroxyl group, making it a versatile intermediate for further functionalization, such as cross-coupling reactions or derivatization into more complex structures. The presence of both bromine and fluorine substituents enhances its reactivity in selective transformations, including Suzuki-Miyaura or nucleophilic aromatic substitution reactions. Its well-defined structure and high purity make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
1261024-73-0 structure
Product Name:3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
CAS No:1261024-73-0
MF:C9H8BrFO
MW:231.061625480652
CID:5889768
PubChem ID:91757663
Update Time:2025-05-28
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-ol, 3-(5-bromo-2-fluorophenyl)-
- 3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol
- CS-0352849
- (E)-3-(5-BROMO-2-FLUOROPHENYL)PROP-2-EN-1-OL
- 1261024-73-0
- EN300-1246538
-
- Inchi: 1S/C9H8BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2
- InChI Key: OWQFPFQTJROMIG-UHFFFAOYSA-N
- SMILES: C(O)C=CC1=CC(Br)=CC=C1F
Computed Properties
- Exact Mass: 229.97426g/mol
- Monoisotopic Mass: 229.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.557±0.06 g/cm3(Predicted)
- Boiling Point: 315.8±37.0 °C(Predicted)
- pka: 14.35±0.10(Predicted)
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1246538-0.05g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 0.05g |
$732.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-0.1g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 0.1g |
$767.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-0.25g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 0.25g |
$801.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-0.5g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 0.5g |
$836.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-1.0g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 1g |
$871.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-2.5g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 2.5g |
$1707.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-5.0g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 5g |
$2525.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-10.0g |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 10g |
$3746.0 | 2023-06-08 | ||
| Enamine | EN300-1246538-50mg |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1246538-100mg |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
1261024-73-0 | 100mg |
$364.0 | 2023-10-02 |
3-(5-bromo-2-fluorophenyl)prop-2-en-1-ol Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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